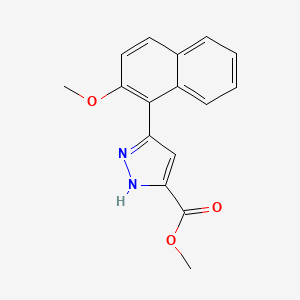

methyl 5-(2-methoxynaphthalen-1-yl)-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-20-14-8-7-10-5-3-4-6-11(10)15(14)12-9-13(18-17-12)16(19)21-2/h3-9H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFRWOJSRHRMDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(2-methoxynaphthalen-1-yl)-1H-pyrazole-3-carboxylate typically involves the reaction of 2-methoxynaphthalene with hydrazine hydrate and methyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.

Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(2-methoxynaphthalen-1-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of alcohols and amines.

Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, methyl 5-(2-methoxynaphthalen-1-yl)-1H-pyrazole-3-carboxylate is studied for its potential biological activity. It has been investigated for its antimicrobial properties and its ability to inhibit certain enzymes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its potential therapeutic applications. It has been studied for its anti-inflammatory and anticancer properties.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for use in various applications, including the production of dyes, pigments, and pharmaceuticals.

Mechanism of Action

The mechanism by which methyl 5-(2-methoxynaphthalen-1-yl)-1H-pyrazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 2-methoxynaphthalene group in the target compound introduces steric hindrance and extended conjugation compared to smaller substituents like 3-iodophenyl or 2-methoxyphenyl. This may affect binding affinity in biological systems or alter crystallinity .

- Functional Groups : Ester derivatives (e.g., methyl carboxylates) generally exhibit higher lipophilicity than carboxylic acids, impacting membrane permeability in drug design .

Physicochemical Properties

- Solubility : Pyrazole esters with bulky aromatic substituents (e.g., naphthalene) typically show lower aqueous solubility than phenyl analogs. For instance, methyl 5-(2-methoxyphenyl)-1-naphthalen-1-yl-1H-pyrazole-3-carboxylate is likely less soluble than methyl 5-(4-iodophenyl) derivatives due to increased hydrophobicity .

- Thermal Stability : Compounds with methoxy groups (e.g., 2-methoxynaphthalene) may exhibit higher melting points than halogenated analogs due to stronger intermolecular interactions .

Spectroscopic Characterization

- 1H NMR : Aromatic protons in the 2-methoxynaphthalene group are expected to resonate at δ 7.0–8.5 ppm, similar to compound 10h (δ 7.2–8.3 ppm for naphthalen-1-yl) . The methoxy group typically appears as a singlet near δ 3.8–4.0 ppm .

- Mass Spectrometry : Molecular ion peaks for methyl pyrazole carboxylates are often observed at [M+H]+ ~350–500 m/z, consistent with analogs in and .

Biological Activity

Methyl 5-(2-methoxynaphthalen-1-yl)-1H-pyrazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C16H14N2O3

- Molecular Weight : 282.29396 g/mol

This compound features a pyrazole ring, which is known for its pharmacological significance, and a methoxynaphthalene moiety that may enhance its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate naphthalene derivatives with pyrazole precursors under controlled conditions. The one-pot synthesis method has been noted for its efficiency and yield .

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi .

| Compound | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 20 |

| Escherichia coli | 18 | |

| Candida albicans | 22 |

These findings suggest that this compound could be a promising candidate for further development in antimicrobial therapies.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. These compounds often inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway. For example, compounds similar to this compound have demonstrated significant inhibition of COX-2 activity, leading to reduced inflammation in animal models .

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties. Studies on related pyrazole compounds have shown their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

Recent case studies involving similar pyrazole compounds have highlighted their therapeutic potential:

- Case Study on Antimicrobial Activity : A study demonstrated that a series of pyrazole derivatives exhibited potent activity against Haemonchus contortus, a parasitic nematode affecting livestock. The derivatives showed high selectivity indices and minimal cytotoxicity towards mammalian cells .

- Case Study on Inflammation : Another study focused on the anti-inflammatory effects of pyrazole derivatives in models of arthritis. The results indicated significant reductions in inflammatory markers and joint swelling when treated with these compounds .

Q & A

Basic: What synthetic routes are commonly employed to prepare methyl 5-(2-methoxynaphthalen-1-yl)-1H-pyrazole-3-carboxylate?

Methodological Answer:

The compound is typically synthesized via condensation reactions involving substituted hydrazines and β-keto esters. A general approach includes:

- Step 1: Reacting 2-methoxynaphthalene-1-carbaldehyde with a β-keto ester (e.g., methyl acetoacetate) under acidic conditions to form a chalcone intermediate.

- Step 2: Cyclization with hydrazine derivatives (e.g., methyl carbazate) to yield the pyrazole core. Regioselectivity is controlled by substituent electronic effects and reaction pH .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is recommended.

Advanced: How can reaction conditions be optimized to enhance regioselectivity in pyrazole ring formation?

Methodological Answer:

Regioselectivity is influenced by:

- Catalysis: Use of Lewis acids (e.g., ZnCl₂) or protic acids (e.g., H₂SO₄) to stabilize transition states.

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the electrophilic carbonyl carbon, directing substitution patterns .

- Temperature Control: Lower temperatures (0–5°C) reduce side reactions, while higher temperatures (reflux) accelerate cyclization.

Validate outcomes using ¹H NMR to distinguish between 3- and 5-substituted pyrazole isomers based on coupling patterns .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography: Resolve absolute configuration and intermolecular interactions (e.g., π-π stacking in naphthyl groups) .

Advanced: How can structural ambiguities in spectroscopic data be resolved?

Methodological Answer:

- 2D NMR (COSY, HSQC, HMBC): Map proton-proton correlations and long-range couplings to assign connectivity. For example, HMBC correlations between the pyrazole C-3 carbonyl and adjacent protons confirm regiochemistry .

- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .

- Single-Crystal XRD: Resolve disputes in tautomeric forms (e.g., 1H-pyrazole vs. 2H-pyrazole) by analyzing bond lengths and angles .

Basic: What are the key stability considerations for this compound during storage?

Methodological Answer:

- Storage Conditions: Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group.

- Light Sensitivity: Protect from UV exposure due to the naphthyl moiety’s photoactivity .

- Incompatibilities: Avoid strong oxidizers (e.g., HNO₃) and bases, which may degrade the pyrazole ring or ester functionality .

Advanced: How can contradictory biological activity data be interpreted for structure-activity relationship (SAR) studies?

Methodological Answer:

- Dose-Response Curves: Assess whether discrepancies arise from non-linear pharmacokinetics or off-target effects at higher concentrations.

- Substituent Effects: Compare analogs (e.g., replacing methoxy with halogen groups) to isolate electronic vs. steric contributions. For example, 2-methoxy substitution enhances π-stacking in antitumor assays .

- Molecular Docking: Model interactions with target proteins (e.g., carbonic anhydrase isoforms) to rationalize activity variations .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

- Antimicrobial: Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .

- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .

Advanced: How can computational methods guide the design of derivatives with improved efficacy?

Methodological Answer:

- QSAR Modeling: Use topological descriptors (e.g., logP, polar surface area) to predict bioavailability and target binding .

- MD Simulations: Track protein-ligand stability over time (e.g., in GROMACS) to optimize residence time.

- ADMET Prediction: Tools like SwissADME assess metabolic liabilities (e.g., esterase-mediated hydrolysis) .

Basic: What ecological impact assessments are recommended given limited data?

Methodological Answer:

- Read-Across Analysis: Use data from structurally similar compounds (e.g., methyl pyrazole carboxylates) to estimate toxicity .

- Standard Tests:

- Daphnia magna Acute Toxicity: 48-hr EC₅₀.

- Algal Growth Inhibition: 72-hr assay with Pseudokirchneriella subcapitata.

- Soil Mobility: Estimate logKₒc values using EPI Suite .

Advanced: How can crystallographic data resolve synthetic byproduct formation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.